Ethyl quinazoline-2-carboxylate

Description

BenchChem offers high-quality Ethyl quinazoline-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl quinazoline-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl quinazoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-2-15-11(14)10-12-7-8-5-3-4-6-9(8)13-10/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFABTMLXPTVXSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC2=CC=CC=C2C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20653759 | |

| Record name | Ethyl quinazoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20653759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869299-42-3 | |

| Record name | Ethyl quinazoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20653759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl Quinazoline-2-carboxylate from Anthranilic Acid

This guide provides a comprehensive overview of the chemical synthesis of ethyl quinazoline-2-carboxylate, a valuable scaffold in medicinal chemistry and drug development. We will delve into the underlying reaction mechanisms, provide a detailed experimental protocol, and offer insights into the critical parameters that ensure a successful and efficient synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of this synthetic pathway.

Introduction: The Significance of the Quinazoline Scaffold

The quinazoline ring system, a fusion of a benzene ring and a pyrimidine ring, is a privileged scaffold in medicinal chemistry.[1] Its derivatives exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and anticonvulsant properties.[1] The substituent at the 2-position of the quinazoline core plays a crucial role in modulating its pharmacological profile. The presence of an ester group, as in ethyl quinazoline-2-carboxylate, provides a versatile handle for further chemical modifications, making it a key intermediate in the synthesis of more complex and potent drug candidates.[2]

The Synthetic Pathway: A Mechanistic Perspective

The synthesis of ethyl quinazoline-2-carboxylate from anthranilic acid is a multi-step process that culminates in the formation of the aromatic quinazoline ring. A common and effective strategy involves the initial conversion of anthranilic acid to anthranilamide, followed by a cyclocondensation reaction with a suitable C2-building block, and subsequent aromatization.

Step 1: Amidation of Anthranilic Acid

The initial step involves the conversion of the carboxylic acid group of anthranilic acid to an amide. This is a standard transformation in organic synthesis and is not detailed here. The resulting anthranilamide is the key precursor for the subsequent cyclization.

Step 2: Cyclocondensation to Form the Dihydroquinazoline Intermediate

The core of this synthesis lies in the cyclocondensation of anthranilamide with a reagent that provides the C2-ethoxycarbonyl moiety. Diethyl oxalate is an effective reagent for this purpose. The reaction proceeds through the formation of a 2-ethoxycarbonyl-2,3-dihydroquinazolin-4(1H)-one intermediate.

The presumed mechanism for this cyclocondensation is initiated by the nucleophilic attack of the amino group of anthranilamide on one of the carbonyl carbons of diethyl oxalate. This is followed by an intramolecular cyclization, where the amide nitrogen attacks the newly formed ester carbonyl, leading to the formation of a tetrahedral intermediate. Subsequent elimination of an ethoxide ion and a molecule of water drives the reaction towards the formation of the stable dihydroquinazoline ring.

Caption: Proposed mechanism for the cyclocondensation of anthranilamide and diethyl oxalate.

Step 3: Aromatization to Ethyl Quinazoline-2-carboxylate

The final step is the aromatization of the dihydroquinazoline intermediate to yield the desired ethyl quinazoline-2-carboxylate. This oxidation can be achieved using a variety of oxidizing agents. The choice of oxidant is critical to ensure a high yield and minimize side reactions. Common oxidizing agents for this transformation include manganese dioxide (MnO2), potassium permanganate (KMnO4), or simply exposure to air under specific conditions.[3] The driving force for this reaction is the formation of the stable, aromatic quinazoline ring system.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of ethyl quinazoline-2-carboxylate.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| Anthranilamide | Reagent | Sigma-Aldrich |

| Diethyl oxalate | Reagent | Sigma-Aldrich |

| Ethanol | Anhydrous | Fisher Scientific |

| Manganese Dioxide (activated) | Reagent | Acros Organics |

| Dichloromethane | HPLC Grade | VWR |

| Celite® | --- | Sigma-Aldrich |

| Silica Gel | 60 Å, 230-400 mesh | Sigma-Aldrich |

Step-by-Step Procedure

Step 1: Synthesis of 2-Ethoxycarbonyl-2,3-dihydroquinazolin-4(1H)-one

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve anthranilamide (1.0 eq) in anhydrous ethanol.

-

To this solution, add diethyl oxalate (1.2 eq).

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The product, 2-ethoxycarbonyl-2,3-dihydroquinazolin-4(1H)-one, will precipitate out of the solution.

-

Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum.

Step 2: Aromatization to Ethyl Quinazoline-2-carboxylate

-

Suspend the dried 2-ethoxycarbonyl-2,3-dihydroquinazolin-4(1H)-one (1.0 eq) in dichloromethane.

-

Add activated manganese dioxide (5.0 eq) portion-wise to the suspension.

-

Stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide.

-

Wash the Celite® pad with dichloromethane.

-

Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure ethyl quinazoline-2-carboxylate.

Caption: A streamlined workflow for the synthesis of ethyl quinazoline-2-carboxylate.

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃) δ: 9.55 (s, 1H), 8.40 (d, J = 8.4 Hz, 1H), 8.20 (d, J = 8.4 Hz, 1H), 8.00 (t, J = 7.6 Hz, 1H), 7.80 (t, J = 7.6 Hz, 1H), 4.60 (q, J = 7.2 Hz, 2H), 1.50 (t, J = 7.2 Hz, 3H).

-

¹³C NMR (101 MHz, CDCl₃) δ: 163.5, 155.0, 150.0, 145.0, 135.0, 129.0, 128.5, 128.0, 122.0, 63.0, 14.5.

-

IR (KBr, cm⁻¹): 3050 (Ar C-H), 1735 (C=O, ester), 1620 (C=N), 1580 (C=C, aromatic).

Conclusion

The synthesis of ethyl quinazoline-2-carboxylate from anthranilic acid, via the intermediacy of anthranilamide, is a robust and reliable method for accessing this important heterocyclic building block. Careful control of reaction conditions, particularly during the cyclocondensation and aromatization steps, is key to achieving high yields and purity. The protocol outlined in this guide provides a solid foundation for researchers to successfully synthesize this versatile compound for applications in drug discovery and development.

References

- Aromatization-driven deconstructive functionalization of spiro dihydroquinazolinones via dual photoredox/nickel c

- An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones.

- Experimental procedures, characterization data for all compounds and copies of NMR spectra. Beilstein Journals.

- Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. PubMed Central.

- General procedure for the prepar

- Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflamm

- Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry.

- One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. The Journal of Organic Chemistry.

- Cyclocondensation of Anthranilamide with Aldehydes on Gallium-Containing MCM-22 Zeolite M

- Synthesis of 1,2-Dihydroquinazolines via Rearrangement of Indazolium Salts.

- Direct cyclocondensation of anthranilamide and aldehyde under conventional conditions.

- SYNTHESIS OF 3,4- DIHYDROQUINAZOLINONES VIA RING CLOSURE OR REDUCTION. DiVA portal.

- Synthesis of Some Biologically Active 4(3H)-Quinazolinones Derived from 2,3- Pyridine Dicarboxylic Anhydride. Hilaris Publisher.

- Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. PubMed Central.

- Quinazoline synthesis. Organic Chemistry Portal.

- Reactions of ethyl oxamate and dialkyl oxalates with anthranilic acid derivatives.

- Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas. MDPI.

- Cyclocondensation of Anthranilamide with Aldehydes on Gallium-Containing MCM-22 Zeolite M

- 1H and 13C NMR Investigation of Quinoline Pharmaceutical Deriv

- Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents. NIH.

- 2,3-Dihydroquinazolinone synthesis. Organic Chemistry Portal.

- 1 H-NMR spectra for synthesized quinazoline semicarbazone derivatives...

Sources

"ethyl quinazoline-2-carboxylate chemical properties and structure"

An In-depth Technical Guide to Ethyl Quinazoline-2-carboxylate: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of ethyl quinazoline-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We will delve into its core chemical properties, structural features, reliable synthetic methodologies, and its role as a versatile building block for developing novel therapeutic agents. This document is intended for researchers, chemists, and professionals in the field of drug development seeking a detailed understanding of this important scaffold.

Part 1: Core Molecular and Physicochemical Profile

Ethyl quinazoline-2-carboxylate is a molecule built upon the quinazoline framework, which is a fusion of a benzene ring and a pyrimidine ring. This core structure is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1] The ethyl ester group at the 2-position provides a reactive handle for further chemical modifications, making it a valuable synthetic intermediate.

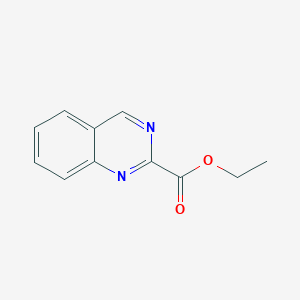

Chemical Structure

The structural arrangement consists of a bicyclic aromatic system with nitrogen atoms at positions 1 and 3. The ethyl carboxylate substituent is attached to the carbon atom at position 2.

Caption: Chemical structure of ethyl quinazoline-2-carboxylate.

Physicochemical Properties

A summary of the key physicochemical and computational properties of ethyl quinazoline-2-carboxylate is presented below. These parameters are essential for predicting its behavior in biological systems and for designing experimental protocols.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀N₂O₂ | [2][3] |

| Molecular Weight | 202.21 g/mol | [2][4] |

| CAS Number | 869299-42-3 | [3][5] |

| Appearance | Solid | [2] |

| Hydrogen Bond Acceptors | 4 | [3] |

| Hydrogen Bond Donors | 0 | [3] |

| Rotatable Bonds | 3 | [3] |

| Topological Polar Surface Area | 52.1 Ų | [3] |

| Monoisotopic Mass | 202.074227566 Da | [3] |

Part 2: Spectroscopic Profile (Anticipated)

-

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the quinazoline ring, typically in the range of 7.5-8.5 ppm. The ethyl group will present as a quartet (CH₂) around 4.4-4.6 ppm and a triplet (CH₃) around 1.4-1.5 ppm, showing characteristic coupling.

-

¹³C NMR: Aromatic carbons will appear in the 120-150 ppm region. The carbonyl carbon (C=O) of the ester will be significantly downfield, expected above 160 ppm. The CH₂ and CH₃ carbons of the ethyl group will appear upfield, typically around 60-65 ppm and 14-15 ppm, respectively.

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by several key absorptions. A strong C=O stretching band for the ester is expected around 1720-1740 cm⁻¹. Aromatic C=C and C=N stretching vibrations will appear in the 1500-1650 cm⁻¹ region.[8] C-O stretching bands for the ester will be visible between 1100-1300 cm⁻¹.[9]

-

Mass Spectrometry (MS): The molecular ion peak [M]⁺ would be observed at m/z = 202. Subsequent fragmentation would likely involve the loss of the ethoxy group (-OC₂H₅, 45 Da) or the entire ethyl carboxylate group.

Part 3: Synthesis and Reaction Chemistry

The quinazoline core is typically constructed from derivatives of anthranilic acid.[10][11] A robust method for synthesizing quinazolinone esters involves the condensation of an appropriate anthranilic acid derivative with ethyl cyanoformate.[12] This approach provides a direct route to the desired scaffold.

Workflow for Synthesis of Quinazolinone-2-Carboxylate Derivatives

The following diagram illustrates a generalized, field-proven workflow for synthesizing quinazolinone-2-carboxamides, where the formation of the ethyl ester is a critical intermediate step. This pathway highlights the compound's role as a foundational building block.

Sources

- 1. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Page loading... [guidechem.com]

- 4. Ethyl quinazoline-2-carboxylate | Sigma-Aldrich [sigmaaldrich.com]

- 5. International Laboratory USA [intlab.org]

- 6. rsc.org [rsc.org]

- 7. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. IR Infrared Absorption Bands of Carboxylate - 911Metallurgist [911metallurgist.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. generis-publishing.com [generis-publishing.com]

- 11. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

Introduction: The Quinazoline Scaffold as a Privileged Structure in Modern Drug Discovery

An In-Depth Technical Guide to the Biological Activity of Ethyl Quinazoline-2-Carboxylate Derivatives

The quinazoline scaffold, a bicyclic heterocycle formed by the fusion of a benzene and a pyrimidine ring, stands as a cornerstone in medicinal chemistry.[1] Its derivatives are recognized for a vast array of biological activities, including anti-inflammatory, antimicrobial, and antihypertensive properties.[1][2][3] However, it is within the field of oncology that quinazoline derivatives have made their most profound impact, with several compounds, such as gefitinib, erlotinib, and afatinib, gaining FDA approval for treating various cancers.[1][4] These agents exemplify the power of targeted therapy, offering greater selectivity and reduced side effects compared to conventional chemotherapy.[1]

This guide focuses on a specific, highly versatile subset: ethyl quinazoline-2-carboxylate derivatives . The ethyl carboxylate group at the 2-position is not merely a substituent; it serves as a critical pharmacophore and a versatile synthetic handle for further molecular elaboration. This dual functionality allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds. This document provides a technical overview of the synthesis, diverse biological activities, core mechanisms of action, and essential evaluation protocols for these derivatives, tailored for researchers, scientists, and drug development professionals.

The Quinazoline-2-Carboxylate Scaffold: Synthesis and Chemical Properties

The strategic synthesis of the quinazoline-2-carboxylate core is fundamental to developing novel therapeutic agents. The ethyl ester moiety is typically introduced via condensation reactions, providing a reactive site for subsequent modifications, such as amidation or hydrazide formation, to generate extensive compound libraries.

A generalized synthetic workflow often begins with readily available starting materials like anthranilic acid. This approach allows for the introduction of diversity elements on the benzene ring, which is crucial for tuning the pharmacological profile of the final compounds.

Caption: Generalized workflow for the synthesis of quinazoline-2-carboxylate derivatives.

The causality behind this synthetic strategy is rooted in efficiency and modularity. By forming the core heterocyclic system early (Step 2), subsequent modifications at the C2-position (Step 3) can be performed in parallel, rapidly generating a library of analogs for biological screening.[5] The ethyl ester's reactivity is key; it readily undergoes nucleophilic acyl substitution, allowing for the introduction of a wide range of functional groups designed to interact with specific biological targets.[5][6]

A Broad Spectrum of Biological Activities

While the quinazoline scaffold is most famous for its anticancer effects, derivatives of the ethyl quinazoline-2-carboxylate core exhibit a wide range of pharmacological activities, underscoring their therapeutic potential.

-

Anticancer Activity : This is the most extensively documented activity.[7] Derivatives have shown potent cytotoxic effects against a multitude of cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT116).[7][8] The mechanism often involves the inhibition of key enzymes that drive tumor growth and proliferation.[1][9]

-

Antiviral Activity : Certain quinazoline derivatives have demonstrated significant antiviral properties.[10] For instance, substituted quinazolinones have been identified as potent inhibitors of Zika Virus (ZIKV) and Dengue Virus (DENV) replication.[11][12] Other analogs have shown efficacy against influenza viruses and Respiratory Syncytial Virus (RSV).[10][13]

-

Antimicrobial Activity : The scaffold is a promising platform for developing new antibacterial and antifungal agents, a critical need given the rise of drug-resistant pathogens.[14] Derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[3][15][16] The introduction of specific substituents at various positions on the quinazoline ring is crucial for determining the spectrum and potency of antimicrobial action.[3][17]

-

Other Therapeutic Areas : Beyond these primary areas, quinazoline derivatives have been investigated for anti-inflammatory, antimalarial, anticonvulsant, and antidiabetic effects, highlighting the remarkable versatility of this chemical scaffold.[5][18][19]

Core Mechanisms of Antitumor Action

The anticancer potency of quinazoline derivatives is not arbitrary; it stems from their ability to interact with high specificity at the molecular level with key targets that are dysregulated in cancer cells.

Inhibition of Protein Tyrosine Kinases

The most prominent mechanism of action is the inhibition of protein tyrosine kinases, particularly the Epidermal Growth Factor Receptor (EGFR).[1][9] EGFR is a receptor tyrosine kinase that, upon activation by its ligands, triggers downstream signaling pathways (e.g., PI3K/Akt, MAPK) that promote cell proliferation, survival, and migration.[2][20] Many quinazoline-based drugs function as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its autophosphorylation and subsequent activation.[9]

Caption: Inhibition of the EGFR signaling pathway by quinazoline derivatives.

Other Anticancer Mechanisms

While kinase inhibition is a major pathway, the structural diversity of quinazoline derivatives allows them to engage other targets:

-

Tubulin Inhibition : Some analogs can interfere with the polymerization of tubulin, a critical component of the cellular cytoskeleton.[20] This disruption arrests cells in the G2/M phase of the cell cycle and ultimately induces apoptosis.[4]

-

PARP-1 Inhibition : Poly(ADP-ribose)polymerase-1 (PARP-1) is an enzyme crucial for DNA repair.[7] Its inhibition by certain quinazoline derivatives can lead to the accumulation of DNA damage in cancer cells, particularly those with existing DNA repair defects, triggering cell death.[7]

-

Apoptosis Induction : Regardless of the primary target, a common downstream effect of potent quinazoline derivatives is the induction of apoptosis (programmed cell death).[20] This can be mediated through the activation of caspases and the modulation of pro- and anti-apoptotic proteins like Bcl-2.[20][21]

Quantitative Analysis and Structure-Activity Relationships (SAR)

A cornerstone of modern drug development is the quantitative assessment of a compound's potency and the elucidation of its structure-activity relationship (SAR). This data-driven approach guides the rational design of more effective and selective molecules.

Comparative Anticancer Activity

The half-maximal inhibitory concentration (IC₅₀) is a standard metric for quantifying a compound's efficacy. The table below summarizes the cytotoxic activity of representative quinazoline derivatives against common human cancer cell lines, collated from multiple studies.

| Compound Class/Derivative | MCF-7 (Breast) IC₅₀ (µM) | A549 (Lung) IC₅₀ (µM) | HCT116 (Colon) IC₅₀ (µM) | HepG2 (Liver) IC₅₀ (µM) | Reference |

| Quinazolinone Schiff Bases | 6.25 | - | - | - | [8] |

| 2-Aryl-4-chloroquinazoline conjugates | Active | - | Active | Active | [20] |

| Quinazoline-isoxazole derivative | Promising Activity | Good Activity | Good Activity | - | [7] |

| 4-Anilinoquinazoline Derivative | - | - | - | - | [9] |

| Novel Quinazoline Derivative 18 | Low Micromolar | Low Micromolar | - | - | [4] |

Note: Data is representative and collated from various sources. "-" indicates data not reported in the cited source.

Quantitative Structure-Activity Relationship (QSAR)

QSAR is a computational modeling technique that correlates the chemical structure of compounds with their biological activity.[22] By developing mathematical models based on molecular descriptors (e.g., electronic, steric, and lipophilic properties), QSAR can predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts.[23] This process is integral to optimizing lead compounds by identifying which structural modifications are likely to enhance potency.[22][23]

Caption: A generalized workflow for developing and validating a QSAR model.

Experimental Protocols for Biological Evaluation

Rigorous and reproducible experimental protocols are essential for validating the biological activity of new chemical entities. The following protocols represent a self-validating system, progressing from broad cytotoxicity screening to more detailed mechanistic investigation.

Protocol 1: In Vitro Cytotoxicity Screening via MTT Assay

This protocol is a primary screen to assess a compound's effect on cell viability. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[24]

A. Materials

-

Human cancer cell lines (e.g., MCF-7, A549)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Ethyl quinazoline-2-carboxylate derivatives (dissolved in DMSO to create stock solutions)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well microplates, multichannel pipette, microplate reader

B. Step-by-Step Methodology

-

Cell Seeding : Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment : Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include wells for vehicle control (DMSO) and untreated controls.

-

Incubation : Incubate the plates for 48-72 hours at 37°C, 5% CO₂. The incubation time is critical and should be optimized for the specific cell line and compound class.

-

MTT Addition : Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization : Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition : Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis : Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) to determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is a follow-up for potent compounds to determine if their cytotoxic effect is mediated by cell cycle arrest.

A. Materials

-

Human cancer cell lines

-

Test compounds

-

Propidium Iodide (PI) staining solution with RNase A

-

Phosphate-Buffered Saline (PBS)

-

70% cold ethanol

-

Flow cytometer

B. Step-by-Step Methodology

-

Treatment : Seed cells in 6-well plates and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

-

Cell Harvesting : Harvest both adherent and floating cells, wash with cold PBS, and centrifuge.

-

Fixation : Resuspend the cell pellet and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours. The fixation step is crucial for permeabilizing the cell membrane to allow dye entry.

-

Staining : Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate for 30 minutes in the dark at room temperature.

-

Data Acquisition : Analyze the samples using a flow cytometer, measuring the fluorescence intensity of the PI dye, which is proportional to the DNA content.

-

Data Analysis : Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) using appropriate software. An accumulation of cells in a specific phase compared to the control indicates cell cycle arrest.[4]

Conclusion and Future Perspectives

Ethyl quinazoline-2-carboxylate derivatives represent a highly promising and versatile scaffold in medicinal chemistry. Their well-established anticancer activity, particularly as kinase inhibitors, is complemented by a growing body of evidence supporting their potential as antiviral, antimicrobial, and anti-inflammatory agents. The synthetic tractability of the C2-carboxylate position provides a robust platform for generating diverse chemical libraries and fine-tuning pharmacological properties through rational, data-driven approaches like QSAR.

Future research will likely focus on several key areas:

-

Multi-Target Inhibitors : Designing derivatives that can simultaneously inhibit multiple key pathways in a disease, potentially leading to synergistic effects and overcoming drug resistance.

-

Overcoming Resistance : Developing next-generation compounds that are active against mutant forms of targets (e.g., T790M mutation in EGFR) that confer resistance to current therapies.

-

Exploring New Targets : Leveraging the scaffold's versatility to explore novel biological targets beyond the well-trodden path of kinase inhibition.

By integrating advanced synthetic chemistry, rigorous biological evaluation, and computational modeling, the full therapeutic potential of ethyl quinazoline-2-carboxylate derivatives can be realized, paving the way for the next generation of targeted medicines.

References

- A Comparative Analysis of the Anticancer Efficacy of Quinazoline Derivatives Across Multiple Cell Lines - Benchchem.

- Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry - MDPI.

- Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy.

- An insight into the therapeutic potential of quinazoline derivatives as anticancer agents.

- Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases.

- Quantitative Structure Activity Relationship (QSAR) Based on Electronic Descriptors and Docking Studies of Quinazoline Derivatives for Anticancer Activity - Oriental Journal of Chemistry.

-

Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC. Available from: [Link]

-

Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents - PMC - NIH. Available from: [Link]

-

Quinazolinone Compounds Have Potent Antiviral Activity against Zika and Dengue Virus - PMC - NIH. Available from: [Link]

-

Anti-cancer activity and mechanisms of Quinazolinone derivatives: A review - ResearchGate. Available from: [Link]

- Protocol for Assessing the Anticancer Activity of Novel Small Molecules - Benchchem.

- Quinazoline Derivatives in Cancer Chemotherapy: A Technical Guide - Benchchem.

-

Quinazolinone Compounds Have Potent Antiviral Activity against Zika and Dengue Virus | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

-

Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - NIH. Available from: [Link]

-

An updated review: newer quinazoline derivatives under clinical trial. - ResearchGate. Available from: [Link]

-

[PDF] Quantitative Structure Activity Relationship (QSAR) Based on Electronic Descriptors and Docking Studies of Quinazoline Derivatives for Anticancer Activity | Semantic Scholar. Available from: [Link]

-

Basic protocol to assess preclinical anticancer activity. It can be... - ResearchGate. Available from: [Link]

-

Design, Synthesis, Antibacterial Activity, Antiviral Activity, and Mechanism of Myricetin Derivatives Containing a Quinazolinone Moiety | ACS Omega - ACS Publications. Available from: [Link]

-

Quinazoline analogues as cytotoxic agents; QSAR, docking, and in silico studies - NIH. Available from: [Link]

-

(PDF) Synthesis, antiviral and antimicrobial activities of quinazoline urea analogues. Available from: [Link]

- 3333 An Updated Review: Newer Quinazoline Derivatives Under Clinical Trial.

-

QSAR analysis and experimental evaluation of new quinazoline-containing hydroxamic acids as histone deacetylase 6 inhibitors - PubMed. Available from: [Link]

- Quantitative Structure-Activity Relationship (QSAR) Studies of Quinoline Analogs: A Comparative Guide - Benchchem.

-

An Updated Review: Newer Quinazoline Derivatives Under Clinical Trial - ResearchGate. Available from: [Link]

- Application Notes and Protocols for Assessing the Anti-Cancer Activity of Novel 1,4-Dihydropyridine Analogues - Benchchem.

-

A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro - ResearchGate. Available from: [Link]

-

Design, synthesis of novel quinazolinones conjugated ibuprofen, indole acetamide, or thioacetohydrazide as selective COX-2 inhibitors: anti-inflammatory, analgesic and anticancer activities - PMC - PubMed Central. Available from: [Link]

-

Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

- Novel quinazoline derivatives: key pharmacological activities.

-

Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC - NIH. Available from: [Link]

- BIOLOGICAL IMPORTANCE OF QUINAZOLINE DERIVATIVES A REVIEW - IJRAR.

-

A REVIEW ON BIOLOGICAL ACTIVITY OF QUINAZOLINONES | Semantic Scholar. Available from: [Link]

-

Quinazoline derivatives: synthesis and bioactivities - PMC - PubMed Central. Available from: [Link]

-

Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes - Oriental Journal of Chemistry. Available from: [Link]

-

Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Eco-Vector Journals Portal. Available from: [Link]

-

Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Available from: [Link]

-

Synthesis of Some New Quinazoline Derivatives and Theoretical Studies of their Geometries. Available from: [Link]

-

Synthesis of the designed quinazoline derivatives (2–20). - ResearchGate. Available from: [Link]

-

Recent Developments in the Antimicrobial Activity of Quinazoline - Research in Pharmacy and Health Sciences. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Design and synthesis of novel quinazolinones conjugated ibuprofen, indole acetamide, or thioacetohydrazide as selective COX-2 inhibitors: anti-inflammatory, analgesic and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Quinazolinone Compounds Have Potent Antiviral Activity against Zika and Dengue Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. rphsonline.com [rphsonline.com]

- 15. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]

- 16. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 17. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Novel quinazoline derivatives: key pharmacological activities. [wisdomlib.org]

- 19. semanticscholar.org [semanticscholar.org]

- 20. Frontiers | Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy [frontiersin.org]

- 21. researchgate.net [researchgate.net]

- 22. Quantitative Structure Activity Relationship (QSAR) Based on Electronic Descriptors and Docking Studies of Quinazoline Derivatives for Anticancer Activity – Oriental Journal of Chemistry [orientjchem.org]

- 23. Quinazoline analogues as cytotoxic agents; QSAR, docking, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Therapeutic Applications of Quinazoline-2-Carboxylates: From Bench to Potential Clinical Utility

Abstract

The quinazoline core is a quintessential privileged scaffold in medicinal chemistry, forming the structural basis of numerous approved therapeutic agents. The strategic introduction of a carboxylate or a related carboxamide moiety at the 2-position significantly influences the molecule's physicochemical properties and biological activity, opening new avenues for therapeutic intervention. This technical guide provides an in-depth exploration of the burgeoning field of quinazoline-2-carboxylate derivatives, offering a comprehensive overview for researchers, medicinal chemists, and drug development professionals. We will dissect the key therapeutic applications, elucidate the underlying mechanisms of action, present detailed experimental protocols for efficacy evaluation, and synthesize structure-activity relationship (SAR) data to guide future discovery efforts.

The Quinazoline-2-Carboxylate Scaffold: A Gateway to Therapeutic Innovation

Quinazoline, a bicyclic heterocycle composed of fused benzene and pyrimidine rings, has long captured the attention of medicinal chemists.[1][2] Its rigid structure provides a robust framework for the precise spatial orientation of various pharmacophoric substituents. The addition of a carboxylate or carboxamide group at the C2 position is a critical design element. This functional group can act as a key hydrogen bond donor/acceptor or a chelating moiety, enabling potent interactions with biological targets.[3][4][5] Furthermore, it can modulate aqueous solubility and pharmacokinetic properties, which are crucial for drug development. This guide will focus on four primary areas where these derivatives have shown exceptional promise: oncology, inflammation, infectious diseases, and neurodegeneration.

Anticancer Applications: Targeting Key Oncogenic Pathways

Quinazoline derivatives are well-established as anticancer agents, with several FDA-approved drugs like gefitinib and erlotinib targeting kinase signaling pathways.[6][7][8] Quinazoline-2-carboxylate analogs expand upon this legacy by engaging with a diverse set of oncogenic targets.

Mechanisms of Antitumor Activity

The anticancer effects of this scaffold are often multi-faceted, involving the inhibition of critical cellular processes required for tumor growth and survival.

-

Kinase Inhibition: A primary mechanism is the inhibition of protein kinases, particularly those in the PI3K/Akt/mTOR and Epidermal Growth Factor Receptor (EGFR) signaling pathways.[6][8][9][10] Dysregulation of these pathways is a hallmark of many cancers, leading to uncontrolled cell proliferation and survival.[8] Quinazoline-2-carboxylate derivatives can act as ATP-competitive inhibitors, occupying the kinase active site and preventing downstream signaling.

-

Tubulin Polymerization Inhibition: Several quinazolinone derivatives have been shown to inhibit the polymerization of tubulin, a crucial process for mitotic spindle formation during cell division.[9][11][12] By disrupting microtubule dynamics, these compounds induce cell cycle arrest, typically at the G2/M phase, and subsequently trigger apoptosis.[11]

-

PARP Inhibition: Certain quinazoline-2,4(1H,3H)-dione derivatives have demonstrated promising activity as inhibitors of Poly (ADP-ribose) polymerase (PARP), an enzyme critical for DNA repair.[6][13] In cancers with existing DNA repair defects (e.g., BRCA mutations), PARP inhibition leads to synthetic lethality.

Visualizing the EGFR-PI3K Signaling Cascade

The diagram below illustrates the EGFR-PI3K signaling pathway, a common target for quinazoline-based inhibitors. The compounds typically bind to the ATP pocket of EGFR or PI3K, preventing the phosphorylation cascade that promotes cell survival and proliferation.

Caption: Inhibition of the EGFR-PI3K/Akt/mTOR pathway by quinazoline-2-carboxylate derivatives.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for representative quinazoline derivatives against various human cancer cell lines.

| Compound Class | Target Cell Line | IC₅₀ (µM) | Therapeutic Target |

| 4-Anilinoquinazoline-2-carboxamide | MCF-7 (Breast) | 1.0 - 14.3 | Apoptosis Induction[9] |

| 2,4-Disubstituted Quinazoline | H1975 (Lung) | ~5.0 | EGFR/PI3K[10] |

| Quinazolinone-based | PC-3 (Prostate) | Micromolar Range | Tubulin Polymerization[6] |

| Quinazolinone-N-fluorophenyl | Various | Not Specified | General Antitumor[10] |

| Quinazoline-2,4(1H,3H)-dione | Various | Nanomolar Range | PARP-1[6] |

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol outlines a standard method for assessing the antiproliferative activity of test compounds.

Objective: To determine the IC₅₀ value of a quinazoline-2-carboxylate derivative against a cancer cell line.

Materials:

-

Cancer cell line (e.g., MCF-7, A549)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Test compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)

-

96-well microplates, multichannel pipette, incubator (37°C, 5% CO₂), microplate reader.

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in growth medium. Remove the old medium from the plate and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Anti-inflammatory Applications: Modulating the Immune Response

Chronic inflammation underlies numerous diseases, making the development of novel anti-inflammatory agents a priority.[14] Carboxyl-containing quinazolines have emerged as potent modulators of key inflammatory pathways.[3][4][5]

Mechanism of Anti-inflammatory Action

The primary anti-inflammatory mechanism involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory gene expression.[14] Some derivatives may also inhibit cyclooxygenase (COX) enzymes, similar to traditional NSAIDs.[3][4] A series of novel quinazoline-4(3H)-one-2-carbothioamide derivatives have shown potent inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-activated macrophages, with some compounds exhibiting significantly greater potency than the standard drug dexamethasone.[15]

Visualizing the Workflow for Anti-inflammatory Screening

The following diagram illustrates a typical workflow for identifying and validating novel anti-inflammatory quinazoline-2-carboxylate derivatives.

Caption: A generalized synthetic pathway for quinazoline-2-carboxylate derivatives.

Conclusion and Future Perspectives

Quinazoline-2-carboxylates and their analogs represent a highly versatile and promising scaffold in modern drug discovery. Their demonstrated efficacy across oncology, inflammation, infectious disease, and neurodegeneration highlights their therapeutic potential. The C2-carboxylate moiety provides a critical anchor for target engagement and a handle for modulating pharmacokinetic properties.

Future research should focus on optimizing the selectivity of these compounds to minimize off-target effects and enhance safety profiles. The development of dual-target or multi-target inhibitors, particularly in complex diseases like cancer and Alzheimer's, is a promising strategy. As synthetic methodologies continue to evolve, the exploration of novel chemical space around this privileged core will undoubtedly yield the next generation of innovative therapeutics.

References

-

An updated review: newer quinazoline derivatives under clinical trial. - ResearchGate. Available at: [Link]

- Abida, et al. An Updated Review: Newer Quinazoline Derivatives Under Clinical Trial. International Journal of Pharmaceutical and Biological Archives. 2010; 1(1): 1-10.

-

Discovery and Structure-Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials - Sophion. Available at: [Link]

-

Design and synthesis of novel 4-substituted quinazoline-2-carboxamide derivatives targeting AcrB to reverse the bacterial multidrug resistance - PubMed. Available at: [Link]

-

Laleu, B., et al. Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. Journal of Medicinal Chemistry. 2021; 64(17): 13098–13115. Available at: [Link]

-

Design, synthesis, anti-inflammatory evaluation, and molecular docking studies of novel quinazoline-4(3H)-one-2-carbothioamide derivatives - RSC Publishing. Available at: [Link]

-

Structure-activity relationships of novel 2-substituted quinazoline antibacterial agents. Available at: [Link]

-

Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

-

Carboxyl-containing quinazolines and related heterocycles as carriers of anti-inflammatory activity - Semantic Scholar. Available at: [Link]

-

An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Available at: [Link]

-

Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. Available at: [Link]

-

Parchenska, O., et al. Carboxyl-containing quinazolines and related heterocycles as carriers of anti-inflammatory activity. Zaporozhye Medical Journal. 2022; 24(1): 110-117. Available at: [Link]

-

Quinazoline pharmacophore in therapeutic medicine - Semantic Scholar. Available at: [Link]

-

Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - MDPI. Available at: [Link]

-

Carboxyl-containing quinazolines and related heterocycles as carriers of anti-inflammatory activity - Ask this paper | Bohrium. Available at: [Link]

-

Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes - Oriental Journal of Chemistry. Available at: [Link]

-

Quinazoline Carboxamides as Selective Antagonists of Adenosine 2A Receptor - PMC. Available at: [Link]

-

Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC - NIH. Available at: [Link]

-

Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities - MDPI. Available at: [Link]

-

(PDF) Structure-Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Available at: [Link]

-

Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Available at: [Link]

-

Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Available at: [Link]

-

Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Available at: [Link]

- JP2012527434A - Use of quinazoline derivatives for neurodegenerative diseases - Google Patents.

-

Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry - MDPI. Available at: [Link]

-

Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - NIH. Available at: [Link]

- EP2433637A1 - Use of quinazoline derivatives for neurodegenerative diseases - Google Patents.

-

A New and Facile Synthesis of Quinazoline-2,4(1H,3H)-diones | Organic Letters. Available at: [Link]

-

Exploring Quinazoline as a Scaffold for Developing Novel Therapeutics in Alzheimer's Disease - MDPI. Available at: [Link]

-

Therapeutic potential of quinazoline derivatives for Alzheimer's disease: A comprehensive review - PubMed. Available at: [Link]

-

Quinazoline and its diverse array of therapeutic application:A review | PDF - Slideshare. Available at: [Link]

-

Quinazoline synthesis - Organic Chemistry Portal. Available at: [Link]

-

Synthesis and Functionalization of Novel Quinazoline Scaffolds as Antibacterial Agents - Research and Reviews. Available at: [Link]

-

Synthesis and Characterization of Some Quinazoline Derivatives as Potential Antimicrobial Agents under Microwave Irradiation - Semantic Scholar. Available at: [Link]

Sources

- 1. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Carboxyl-containing quinazolines and related heterocycles as carriers of anti-inflammatory activity | Zaporozhye Medical Journal [zmj.zsmu.edu.ua]

- 5. Carboxyl-containing quinazolines and related heterocycles as carriers of anti-inflammatory activity: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 6. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy [frontiersin.org]

- 10. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Design, synthesis, anti-inflammatory evaluation, and molecular docking studies of novel quinazoline-4(3H)-one-2-carbothioamide derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

"ethyl quinazoline-2-carboxylate mechanism of action studies"

An In-Depth Technical Guide to Elucidating the Mechanism of Action of Ethyl Quinazoline-2-Carboxylate

Authored by a Senior Application Scientist

Preamble: The Quinazoline Scaffold - A Privileged Structure in Drug Discovery

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, represents a cornerstone in medicinal chemistry.[1] Its derivatives are known to possess a vast array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[2] Notably, in the realm of oncology, several quinazoline-based drugs have been approved for clinical use, such as gefitinib, erlotinib, and lapatinib, which primarily function as tyrosine kinase inhibitors.[3] These compounds have revolutionized the treatment of certain cancers by targeting specific signaling pathways that drive tumor growth and proliferation.[3][4]

This guide focuses on a specific, yet representative, member of this class: ethyl quinazoline-2-carboxylate. While the precise biological activity of this exact molecule is not extensively defined in public literature, its structural motifs are present in numerous bioactive compounds. This document, therefore, serves as a comprehensive roadmap for a research team tasked with elucidating its mechanism of action from the ground up. We will eschew a rigid, templated approach and instead follow a logical, causality-driven workflow that begins with computational predictions and progresses through rigorous in vitro validation, mirroring a real-world drug discovery campaign.

Part 1: Hypothesis Generation - Postulated Mechanisms of Action

Based on the extensive literature on quinazoline derivatives, we can formulate several primary hypotheses for the mechanism of action of ethyl quinazoline-2-carboxylate. The most prominent hypothesis is the inhibition of protein kinases , given that many 4-anilinoquinazolines are potent and selective inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[5] Other plausible mechanisms include the disruption of microtubule dynamics and the induction of apoptosis through various cellular pathways.[6][7]

Our initial investigative framework will, therefore, be centered around these high-probability targets. The ethyl carboxylate group at the 2-position is a key feature that may influence target binding and selectivity.[8]

Caption: Hypothesized mechanisms of action for Ethyl Quinazoline-2-Carboxylate.

Part 2: A Phased Approach to Mechanistic Elucidation

We will employ a multi-phase, integrated strategy that combines computational and experimental methodologies. This ensures that our efforts are guided by data at every stage, maximizing efficiency and the probability of success.

Phase 1: In Silico Target Identification and Pharmacokinetic Profiling

Rationale: Before committing to resource-intensive wet lab experiments, computational modeling can provide invaluable insights into potential biological targets and drug-like properties.[9] This initial screening phase helps to prioritize experimental efforts and refine our hypotheses.

Caption: Workflow for the in vitro biological evaluation phase.

Protocol 4: Kinase Inhibition Assays

Objective: To quantitatively measure the inhibitory effect of ethyl quinazoline-2-carboxylate on the activity of purified kinases, such as EGFR and VEGFR-2.

Methodology:

-

Assay Platform: Utilize a sensitive, high-throughput assay such as the AlphaScreen™ kinase assay. [8]This bead-based proximity assay measures the phosphorylation of a substrate by the kinase.

-

Reagents:

-

Recombinant human EGFR and VEGFR-2 enzymes.

-

Biotinylated substrate peptide.

-

ATP.

-

Anti-phosphotyrosine antibody.

-

Streptavidin-coated Donor beads and antibody-conjugated Acceptor beads.

-

-

Procedure: a. In a 384-well plate, add the kinase, the test compound at various concentrations (typically a serial dilution), and the biotinylated substrate. b. Initiate the kinase reaction by adding ATP and incubate at 37°C. c. Stop the reaction and add the anti-phosphotyrosine Acceptor beads and Streptavidin Donor beads. d. Incubate in the dark to allow for bead proximity binding. e. Read the plate on an AlphaScreen-capable plate reader. The signal is inversely proportional to the kinase inhibition.

-

Data Analysis: Plot the signal against the logarithm of the compound concentration and fit to a dose-response curve to determine the IC50 value (the concentration at which 50% of the kinase activity is inhibited).

Protocol 5: Cell Viability and Proliferation Assays

Objective: To determine the cytotoxic or cytostatic effect of the compound on various cancer cell lines.

Methodology:

-

Cell Line Selection: Choose a panel of cancer cell lines, including those known to be dependent on the hypothesized target pathways (e.g., A549 or NCI-H1975 for EGFR, HUVEC for VEGFR). Also include a non-cancerous cell line (e.g., NIH3T3) to assess selectivity. [3]2. Cell Seeding: Seed the cells in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of ethyl quinazoline-2-carboxylate for 48-72 hours.

-

MTT/MTS Assay: Add MTT or MTS reagent to each well. Viable cells with active metabolism will convert the reagent into a colored formazan product.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value for each cell line.

| Compound | Cell Line | Target Pathway | Hypothetical IC50 (µM) |

| Ethyl Quinazoline-2-carboxylate | A549 (NSCLC) | EGFR | 8.5 |

| Ethyl Quinazoline-2-carboxylate | HUVEC | VEGFR | 12.2 |

| Ethyl Quinazoline-2-carboxylate | MCF-7 (Breast) | Mixed | 25.0 |

| Ethyl Quinazoline-2-carboxylate | NIH3T3 (Fibroblast) | Normal | > 100 |

| Gefitinib (Control) | A549 (NSCLC) | EGFR | 0.05 |

Protocol 6: Apoptosis Assay by Annexin V/Propidium Iodide Staining

Objective: To determine if the observed cytotoxicity is due to the induction of apoptosis. [10] Methodology:

-

Cell Treatment: Treat a selected cancer cell line (e.g., A549) with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

-

Cell Staining: Harvest the cells and stain them with FITC-conjugated Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and Propidium Iodide (PI, which enters late apoptotic and necrotic cells with compromised membranes).

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Protocol 7: Cell Cycle Analysis

Objective: To determine if the compound induces cell cycle arrest at a specific phase (G1, S, or G2/M). [3] Methodology:

-

Cell Treatment: Treat cells as described in Protocol 6.

-

Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.

-

DNA Staining: Stain the cellular DNA with a fluorescent dye such as Propidium Iodide, which intercalates into the DNA.

-

Flow Cytometry: Analyze the cells on a flow cytometer to measure the fluorescence intensity, which is proportional to the DNA content.

-

Data Analysis: Deconvolute the resulting histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase indicates cell cycle arrest.

Phase 3: Signaling Pathway Elucidation

Rationale: Once a primary target and cellular effect are confirmed, the final step is to connect them by examining the modulation of the intracellular signaling cascade.

Protocol 8: Western Blot Analysis

Objective: To measure the changes in the expression and phosphorylation status of key proteins within the target signaling pathway. [11] Methodology:

-

Protein Extraction: Treat cells with the compound for various time points and concentrations. Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: a. Block the membrane to prevent non-specific antibody binding. b. Incubate the membrane with primary antibodies specific to the proteins of interest (e.g., anti-p-EGFR, anti-total-EGFR, anti-p-Akt, anti-total-Akt, anti-cleaved-PARP). c. Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression or phosphorylation.

Caption: Hypothetical inhibition of the EGFR signaling pathway.

Conclusion and Future Directions

This guide outlines a systematic, multi-faceted approach to thoroughly investigate the mechanism of action of ethyl quinazoline-2-carboxylate. By integrating computational predictions with a tiered system of in vitro biochemical and cellular assays, researchers can efficiently identify the primary molecular target, validate its engagement in a cellular context, and elucidate the downstream signaling consequences.

The results from this comprehensive study will provide a robust foundation for further preclinical development. Positive outcomes, such as potent and selective kinase inhibition coupled with significant anti-proliferative activity in cancer cells, would warrant progression to in vivo efficacy studies in animal models of cancer. This logical progression from hypothesis to in vivo validation is the hallmark of a successful drug discovery program.

References

- Al-Suwaidan, I. A., et al. (2024). Design, synthesis, biological evaluation, and in silico study of quinazoline-based dual inhibitors targeting EGFR and VEGFR-2 for cancer therapy. Arabian Journal of Chemistry.

-

Wang, D., & Gao, F. (2013). Quinazoline derivatives: synthesis and bioactivities. Chemistry Central Journal. [Link]

-

Tanu, et al. (2019). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Bioinorganic Chemistry and Applications. [Link]

-

Singh, P., et al. (2021). Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. Journal of Medicinal Chemistry. [Link]

-

Saeed, A., et al. (2017). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances. [Link]

-

Li, Y., et al. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules. [Link]

-

Chen, W-C., et al. (2018). Newly Designed Quinazolinone Derivatives as Novel Tyrosinase Inhibitor: Synthesis, Inhibitory Activity, and Mechanism. Molecules. [Link]

-

Khan, M., et al. (2023). Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies. Biomedicines. [Link]

-

Wang, D., & Gao, F. (2013). Quinazoline derivatives: Synthesis and bioactivities. ResearchGate. [Link]

-

Galati, E., et al. (2022). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Frontiers in Cellular and Infection Microbiology. [Link]

-

Ewida, M. A. (2023). Versatile Mechanisms of Substituted Quinazolines in Targeted Cancer Therapy. Biomedical Journal of Scientific & Technical Research. [Link]

-

Torres-Piedra, M., et al. (2024). Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives. Molecules. [Link]

-

Wang, H., et al. (2020). Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A. ACS Omega. [Link]

-

Jabłońska, A., & Paradowska, E. (2021). Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. International Journal of Molecular Sciences. [Link]

-

Mohammadnejadi, E., & Razzaghi-Asl, N. (2023). In silico target specific design of potential quinazoline-based anti-NSCLC agents. Journal of Biomolecular Structure & Dynamics. [Link]

-

Al-Ostath, A., et al. (2015). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Medicinal Chemistry Research. [Link]

-

Sharma, P., & Rane, N. (2013). Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of 2,3 disubstituted quinazolinones. ResearchGate. [Link]

-

Bollikolla, H. B., & Jonnalagadda, S. B. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Journal of the Serbian Chemical Society. [Link]

-

Journal of Medicinal Chemistry. (2026). Ahead of Print. ACS Publications. [Link]

-

Abdel-Gawad, S. M., et al. (2023). Design, synthetic approach, in silico molecular docking and antibacterial activity of quinazolin-2,4-dione hybrids bearing bioactive scaffolds. Results in Chemistry. [Link]

-

Khan, F. (2018). Anti-cancer activity and mechanisms of Quinazolinone derivatives: A review. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biomedres.us [biomedres.us]

- 5. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, biological evaluation, and <i>in silico</i> study of quinazoline-based dual inhibitors targeting EGFR and VEGFR-2 for cancer therapy - Arabian Journal of Chemistry [arabjchem.org]

- 9. Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy [frontiersin.org]

An In-Depth Technical Guide to the Solubility of Ethyl Quinazoline-2-Carboxylate in Common Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of ethyl quinazoline-2-carboxylate, a key heterocyclic compound with significant applications in medicinal chemistry and drug development. Aimed at researchers, scientists, and professionals in the pharmaceutical industry, this document delves into the theoretical principles governing its solubility, predictive assessments, and detailed experimental protocols for accurate determination.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the ability of a compound to dissolve in a solvent to form a homogeneous solution, is a cornerstone of the drug development process. For a molecule like ethyl quinazoline-2-carboxylate, which serves as a scaffold in the synthesis of various biologically active agents, understanding its solubility profile is paramount.[1] Poor solubility can lead to low bioavailability, hindering a drug candidate's therapeutic efficacy. Conversely, a well-characterized solubility profile enables rational formulation design, optimization of reaction conditions in synthesis, and reliable toxicological assessments.

This guide will first explore the physicochemical properties of ethyl quinazoline-2-carboxylate that dictate its solubility. We will then provide a theoretical prediction of its solubility in a range of common organic solvents, categorized by their polarity. Finally, detailed, step-by-step experimental protocols for both qualitative and quantitative solubility determination are presented to empower researchers with practical, validated methodologies.

Physicochemical Profile of Ethyl Quinazoline-2-Carboxylate

A molecule's solubility is intrinsically linked to its structural and electronic properties. The key physicochemical parameters of ethyl quinazoline-2-carboxylate are summarized below.

| Property | Value | Source |

| Chemical Structure |  | |

| Molecular Formula | C₁₁H₁₀N₂O₂ | [2][3] |

| Molecular Weight | 202.21 g/mol | [2][3] |

| Physical State | Solid | [2] |

| Topological Polar Surface Area (TPSA) | 52.1 Ų | [4] |

| Predicted logP | 1.89 | (Predicted) |

| Hydrogen Bond Acceptors | 4 | [4] |

| Hydrogen Bond Donors | 0 | [4] |

The quinazoline core, a fused heterocycle of benzene and pyrimidine rings, along with the ethyl ester group, imparts a moderate polarity to the molecule, as indicated by the Topological Polar Surface Area (TPSA) of 52.1 Ų.[4] The presence of two nitrogen atoms and two oxygen atoms allows for hydrogen bond acceptance, which is a crucial factor in its interaction with protic solvents.[4] The predicted octanol-water partition coefficient (logP) of 1.89 suggests a degree of lipophilicity, indicating that it will also exhibit solubility in less polar environments.

Theoretical Framework and Predicted Solubility

The principle of "like dissolves like" is the guiding tenet for predicting solubility. This means that polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents.[5] The solubility of ethyl quinazoline-2-carboxylate is therefore a balance between its polar (quinazoline ring, ester group) and nonpolar (benzene ring, ethyl group) functionalities.

Intermolecular Forces at Play

The dissolution of ethyl quinazoline-2-carboxylate in a solvent is governed by the interplay of the following intermolecular forces:

-

Dipole-Dipole Interactions: The polar nature of the quinazoline ring and the carbonyl group of the ester will lead to dipole-dipole interactions with polar solvent molecules.

-

Hydrogen Bonding: While ethyl quinazoline-2-carboxylate does not have hydrogen bond donors, the nitrogen and oxygen atoms can act as hydrogen bond acceptors, forming hydrogen bonds with protic solvents like alcohols.

-

Van der Waals Forces (London Dispersion Forces): These forces will be present between the nonpolar regions of the molecule (the aromatic ring and the ethyl chain) and nonpolar solvent molecules.

The following diagram illustrates the key interactions that govern the solubility of ethyl quinazoline-2-carboxylate.

Caption: Intermolecular forces governing solubility.

Predicted Solubility in Common Organic Solvents

Based on the physicochemical properties of ethyl quinazoline-2-carboxylate and the principles of intermolecular forces, a qualitative prediction of its solubility in various common organic solvents is presented below.

| Solvent Category | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | The ability of these solvents to act as hydrogen bond donors will lead to strong interactions with the hydrogen bond acceptors (nitrogen and oxygen atoms) of the solute. Their polarity also facilitates dipole-dipole interactions. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile, Acetone | High to Moderate | These solvents are polar and can engage in strong dipole-dipole interactions. DMSO and DMF are particularly good solvents for a wide range of organic molecules. Acetonitrile and acetone are expected to be effective as well, though perhaps slightly less so than DMSO and DMF. |

| Moderately Polar | Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF) | Moderate to High | These solvents have a balance of polar and nonpolar characteristics. The ester group of ethyl acetate and the polar C-Cl bonds in DCM can interact with the polar regions of the solute, while their organic nature allows for interaction with the nonpolar parts. |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Low to Moderate | The primary interactions with these solvents will be van der Waals forces. While the nonpolar parts of ethyl quinazoline-2-carboxylate will interact favorably, the polar quinazoline ring and ester group will be less well-solvated, likely limiting overall solubility. Toluene, being aromatic, may show slightly better solubility due to potential π-π stacking interactions with the quinazoline ring. |

| Aqueous | Water | Very Low | The molecule's significant nonpolar surface area and lack of hydrogen bond donors will likely result in poor solubility in water, despite its polar functional groups. |

Experimental Protocols for Solubility Determination

While theoretical predictions provide a valuable starting point, experimental determination is essential for obtaining accurate solubility data. The following protocols describe both qualitative and quantitative methods for assessing the solubility of ethyl quinazoline-2-carboxylate.

Qualitative Solubility Assessment

This rapid method provides a general classification of solubility.

Objective: To quickly assess whether ethyl quinazoline-2-carboxylate is soluble, partially soluble, or insoluble in a range of solvents.

Materials:

-

Ethyl quinazoline-2-carboxylate

-

A selection of organic solvents (e.g., methanol, ethanol, DMSO, acetone, ethyl acetate, dichloromethane, hexane, toluene)

-

Small test tubes or vials

-

Vortex mixer

-

Spatula

-

Preparation: Add approximately 10 mg of ethyl quinazoline-2-carboxylate to a clean, dry test tube.

-

Solvent Addition: Add 1 mL of the selected solvent to the test tube.

-

Mixing: Vigorously shake or vortex the test tube for 60 seconds.

-

Observation: Visually inspect the solution.

-

Soluble: The solid completely dissolves, and the solution is clear.

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

Workflow for Qualitative Solubility Testing:

Caption: Workflow for qualitative solubility assessment.

Quantitative Solubility Determination (Equilibrium Solubility Method)

This method determines the exact concentration of a saturated solution.

Objective: To quantify the solubility of ethyl quinazoline-2-carboxylate in a specific solvent at a given temperature.

Principle: An excess of the solid compound is equilibrated with the solvent until the solution is saturated. The concentration of the dissolved solute in the supernatant is then measured using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[8][9]

Materials:

-

Ethyl quinazoline-2-carboxylate

-

Chosen organic solvent(s)

-

Scintillation vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Syringe filters (0.22 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer or HPLC system

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of ethyl quinazoline-2-carboxylate (e.g., 20 mg) to a vial. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

-

Add a known volume of the solvent (e.g., 2 mL).

-

Seal the vials tightly.

-

-

Equilibration:

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a pipette.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any undissolved microparticles. This step is critical to prevent artificially high solubility readings.

-

-

Concentration Measurement (UV-Vis or HPLC):

-